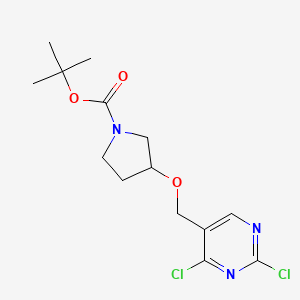
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloropyrimidine moiety: This step involves the reaction of the pyrrolidine derivative with 2,4-dichloropyrimidine under suitable conditions.
Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution reactions: Products will depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.
Biological studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical biology: It is used in the design of probes for studying biological pathways.
Industrial applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The dichloropyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions with the target protein, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility.
相似化合物的比较
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate is unique due to the presence of the dichloropyrimidine moiety, which imparts specific biological activities and chemical reactivity. The combination of the pyrrolidine ring and the tert-butyl ester group further enhances its potential as a versatile intermediate in the synthesis of bioactive compounds.
属性
分子式 |
C14H19Cl2N3O3 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19Cl2N3O3/c1-14(2,3)22-13(20)19-5-4-10(7-19)21-8-9-6-17-12(16)18-11(9)15/h6,10H,4-5,7-8H2,1-3H3 |
InChI 键 |
FTOVQJVVKOPHKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
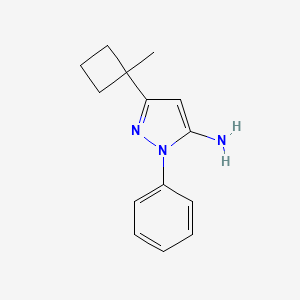
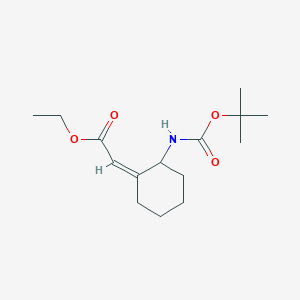
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
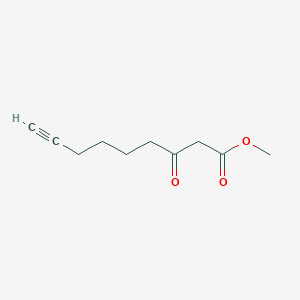
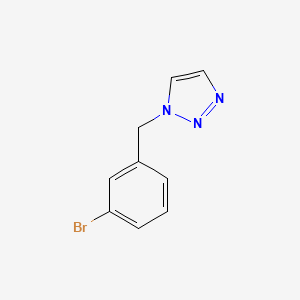
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
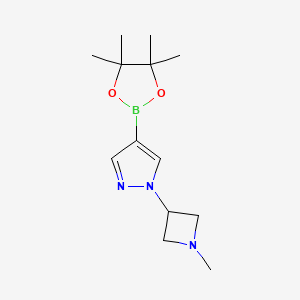

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)

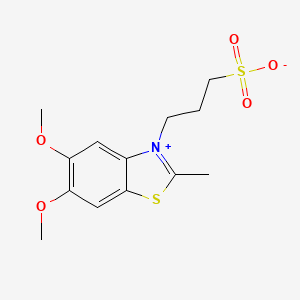
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

